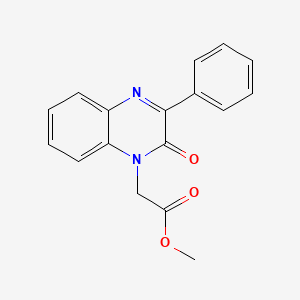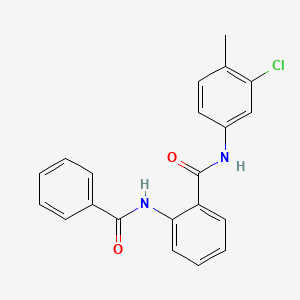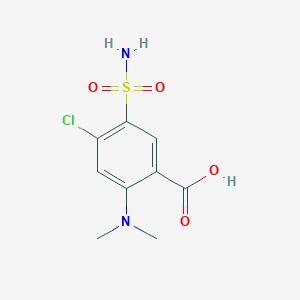![molecular formula C22H25ClN4O2S B11483533 N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)benzyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11483533.png)
N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)benzyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-CHLORO-6-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}-2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-CHLORO-6-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}-2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[3-CHLORO-6-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}-2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the triazole ring.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-{[3-CHLORO-6-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}-2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-{[3-CHLORO-6-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}-2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities.
Imidazole Containing Compounds: Widely used in medicinal chemistry for their therapeutic potential.
Triazole Derivatives: Commonly used in pharmaceuticals for their antifungal and anticancer properties.
Uniqueness
N-{[3-CHLORO-6-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}-2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE stands out due to its unique combination of functional groups and its potential for diverse applications in various fields .
Properties
Molecular Formula |
C22H25ClN4O2S |
|---|---|
Molecular Weight |
445.0 g/mol |
IUPAC Name |
N-[(5-chloro-2-hydroxy-6-methyl-3-propan-2-ylphenyl)methyl]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H25ClN4O2S/c1-13(2)17-10-19(23)14(3)18(21(17)29)11-24-20(28)12-30-22-26-25-15(4)27(22)16-8-6-5-7-9-16/h5-10,13,29H,11-12H2,1-4H3,(H,24,28) |
InChI Key |
URMMPXGEVBYRON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1CNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C)O)C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-2-(4-pyridyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11483460.png)
![1-(4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}phenyl)ethanone](/img/structure/B11483463.png)

![6-(4-ethoxyphenyl)-1-methyl-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11483480.png)
![2-(methoxymethyl)-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazole](/img/structure/B11483486.png)
![methyl 3,3,3-trifluoro-2-[(methoxycarbonyl)amino]-N-(phenylsulfonyl)alaninate](/img/structure/B11483490.png)
![ethyl 5-({4,7-dimethoxy-6-[(Z)-{2-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11483494.png)


![N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbenzamide](/img/structure/B11483512.png)


![Methyl 6-({2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B11483531.png)
